molecular formula C15H10BrN3O2 B11330808 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11330808
M. Wt: 344.16 g/mol
InChI Key: LJFPTTISTDRIBH-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core linked to a 1,2,5-oxadiazole ring substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the condensation of 4-bromobenzohydrazide with 4-nitrobenzoic acid, followed by cyclization and subsequent amidation. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxidized derivatives with altered electronic properties.

    Reduction: Formation of reduced derivatives with different chemical reactivity.

    Hydrolysis: Formation of 4-bromobenzoic acid and 1,2,5-oxadiazol-3-ylamine.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes involved in cell wall synthesis, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by activating oxidative stress pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: Similar structure but lacks the oxadiazole ring.

    4-(4-bromophenyl)-1,2,5-oxadiazole: Similar structure but lacks the benzamide moiety.

    N-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide: Similar structure with a chlorine atom instead of bromine.

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of both the benzamide and oxadiazole moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H10BrN3O2

Molecular Weight

344.16 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C15H10BrN3O2/c16-12-8-6-10(7-9-12)13-14(19-21-18-13)17-15(20)11-4-2-1-3-5-11/h1-9H,(H,17,19,20)

InChI Key

LJFPTTISTDRIBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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